molecular formula C8H13ClN2 B1416406 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride CAS No. 2173107-23-6

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride

Cat. No. B1416406
M. Wt: 172.65 g/mol
InChI Key: WBUMSDMAROPXCI-UHFFFAOYSA-N
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Description

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride (HCHP) is a chemical compound that has been studied extensively in recent years due to its unique properties. HCHP has been found to have a wide range of applications in both scientific research and laboratory experiments.

Scientific Research Applications

Anti-Inflammatory Properties

Pyrazoles and pyrazolines, including derivatives like 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole, exhibit significant anti-inflammatory activities. Mantzanidou, Pontiki, and Hadjipavlou-Litina (2021) synthesized novel pyrazoline and pyrazole derivatives and found them potent in inhibiting lipid peroxidation and lipoxygenase, which are key factors in inflammation. Some derivatives also inhibited carrageenin-induced paw edema and nociception in preliminary tests, indicating potential use in treating inflammatory diseases (Mantzanidou, Pontiki, & Hadjipavlou-Litina, 2021).

Antimicrobial and Antimycobacterial Activities

Yamuna, Kumar, Zeller, and Prasad (2012) explored the antimicrobial and antimycobacterial properties of pyrazole derivatives. They synthesized a new class of heterocycles, including substituted pyrazolo-, isoxazolo-, and pyrimidocyclohepta[b]indoles, and found some of them effective against Mycobacterium tuberculosis, indicating their potential in developing treatments for tuberculosis and other microbial infections (Yamuna, Kumar, Zeller, & Prasad, 2012).

Antibacterial Activities

Bildirici, Şener, and Tozlu (2007) synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities against Gram-positive and Gram-negative bacteria. They found that the sulfamide derivative was particularly effective, suggesting the potential for pyrazole derivatives in antibacterial drug development (Bildirici, Şener, & Tozlu, 2007).

Corrosion Inhibition

Yadav, Gope, Kumari, and Yadav (2016) investigated pyranopyrazole derivatives for their ability to inhibit corrosion in steel. They found that these derivatives, including those structurally related to hexahydrocyclohepta[c]pyrazole, were effective in preventing steel corrosion in acidic environments, suggesting applications in industrial settings (Yadav, Gope, Kumari, & Yadav, 2016).

Antioxidant Activities

Musad, Mohamed, Saeed, Vishwanath, and Rai (2011) synthesized bis(1,3,4-oxadiazoles) and pyrazole derivatives and assessed their antioxidant activities. They found that some compounds exhibited higher antioxidant activity, suggesting their utility in pharmaceutical formulations or as dietary supplements (Musad, Mohamed, Saeed, Vishwanath, & Rai, 2011).

properties

IUPAC Name

1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-2-4-7-6-9-10-8(7)5-3-1;/h6H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUMSDMAROPXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride
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Reactant of Route 6
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride

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